4-(4-Methylphenyl)-1-[(2-phenylallyl)sulfanyl]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one
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Overview
Description
4-(4-Methylphenyl)-1-[(2-phenylallyl)sulfanyl]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 4-(4-Methylphenyl)-1-[(2-phenylallyl)sulfanyl]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one involves several stepsIndustrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts, solvents, and temperature controls .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Various substitution reactions can occur at the phenyl rings or other reactive sites. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. .
Scientific Research Applications
4-(4-Methylphenyl)-1-[(2-phenylallyl)sulfanyl]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: Used in the development of new materials with specific properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biological molecules, while the triazolo[4,3-A]pyrimidin scaffold can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other derivatives of cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin. These compounds share a similar core structure but differ in the substituents attached to the core.
Properties
Molecular Formula |
C26H22N4OS2 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
7-(4-methylphenyl)-3-(2-phenylprop-2-enylsulfanyl)-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one |
InChI |
InChI=1S/C26H22N4OS2/c1-16-11-13-19(14-12-16)29-23(31)22-20-9-6-10-21(20)33-24(22)30-25(29)27-28-26(30)32-15-17(2)18-7-4-3-5-8-18/h3-5,7-8,11-14H,2,6,9-10,15H2,1H3 |
InChI Key |
OXBFDCOKTGOODT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N4C2=NN=C4SCC(=C)C5=CC=CC=C5)SC6=C3CCC6 |
Origin of Product |
United States |
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